molecular formula C12H15FN6 B3088734 3-[4-(4-fluorophenyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine CAS No. 118630-21-0

3-[4-(4-fluorophenyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine

Cat. No.: B3088734
CAS No.: 118630-21-0
M. Wt: 262.29 g/mol
InChI Key: WPCRXKWHEGPXCN-UHFFFAOYSA-N
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Description

3-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine is a chemical research compound featuring a 1,2,4-triazole core linked to a 4-(4-fluorophenyl)piperazine moiety. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known for its versatile interactions with biological targets and its presence in numerous therapeutic agents . This specific molecular architecture, combining a triazole-amine with a fluorophenyl-piperazine group, is of significant interest in the development of novel bioactive substances. Compounds based on the 1,2,4-triazole structure have demonstrated substantial potential in antimicrobial research. They are investigated for activity against Gram-positive bacteria, including Staphylococcus aureus, and their mechanism may involve the inhibition of bacterial enzymes like DNA gyrase . Furthermore, the 1,2,4-triazol-5-amine pharmacophore is a key synthon for developing covalent reversible inhibitors of serine proteases. Research into similar compounds has shown they can be designed to inhibit enzymes like blood coagulation factor XIIa (FXIIa) and thrombin, which are important targets in the search for new antithrombotic agents with a potentially improved safety profile . The presence of the 4-(4-fluorophenyl)piperazine group is a common feature in many pharmacologically active compounds, as it can influence the molecule's physicochemical properties and its interaction with target proteins. This compound is intended for research applications only, including but not limited to, in vitro biochemical assays, mechanism of action studies, and as a building block in the synthesis of more complex molecules for pharmaceutical discovery. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[4-(4-fluorophenyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN6/c13-9-1-3-10(4-2-9)18-5-7-19(8-6-18)12-15-11(14)16-17-12/h1-4H,5-8H2,(H3,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCRXKWHEGPXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NNC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine typically involves the following steps:

  • Piperazine Derivative Synthesis: Piperazine is reacted with 4-fluorophenyl chloride to form 1-(4-fluorophenyl)piperazine.

  • Triazole Formation: The piperazine derivative is then reacted with a triazole precursor, such as 1H-1,2,4-triazole-5-amine, under specific reaction conditions (e.g., heating, use of catalysts) to form the final compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors and continuous flow processes to ensure efficiency and consistency. The use of advanced purification techniques, such as chromatography, is employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents onto the piperazine or triazole rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) oxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 3-[4-(4-fluorophenyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine exhibit antidepressant-like effects. The piperazine moiety is known to interact with serotonin receptors, which are crucial in mood regulation. Studies have shown that modifications of piperazine derivatives can enhance their efficacy in treating depression by increasing serotonin levels in the brain .

Antifungal and Antibacterial Properties

This compound has been evaluated for its antifungal and antibacterial activities. Heterocyclic compounds containing triazole rings are recognized for their ability to inhibit fungal growth by disrupting cell membrane synthesis. In vitro studies demonstrated that derivatives of this compound exhibited significant antifungal activity against strains such as Candida albicans and Aspergillus niger .

Anticancer Potential

Recent investigations into the anticancer properties of triazole derivatives have shown promise. The compound has been tested against various cancer cell lines, revealing cytotoxic effects that may be attributed to its ability to induce apoptosis in cancer cells. The fluorophenyl group enhances the lipophilicity of the molecule, potentially improving its bioavailability .

Case Study 1: Antidepressant Activity

A study conducted on a series of piperazine derivatives found that this compound exhibited notable antidepressant-like behavior in animal models. The results suggested that the compound significantly reduced immobility time in forced swim tests compared to control groups, indicating its potential as a therapeutic agent for depression .

Case Study 2: Antifungal Efficacy

In a comparative study assessing the antifungal activity of various triazole compounds, this compound was found to inhibit the growth of Candida species effectively. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antifungal agents such as fluconazole, suggesting its potential as a novel antifungal agent .

Mechanism of Action

The mechanism by which 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Chemical Profile :

  • IUPAC Name : 5-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-1,2,4-triazol-3-amine
  • CAS Number : 118630-21-0
  • Molecular Formula : C₁₂H₁₅FN₆
  • Molar Mass : 262.29 g/mol
  • Structure : Combines a 1,2,4-triazol-5-amine core with a 4-(4-fluorophenyl)piperazine substituent.

Key Features :

  • The 4-fluorophenyl group enhances lipophilicity and metabolic stability, common in bioactive molecules .
  • The piperazine ring may facilitate interactions with neurological targets (e.g., serotonin or dopamine receptors), similar to antipsychotics .

Comparison with Structurally Similar Compounds

Piperazine-Modified Analogs

Compound Name Substituent on Piperazine Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
5-[4-(Pyridin-2-yl)piperazin-1-yl]-1H-1,2,4-triazol-3-amine Pyridin-2-yl C₁₁H₁₄N₈ 258.29 Enhanced hydrogen bonding via pyridine; potential kinase inhibition .
5-(4-Methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine Methyl C₇H₁₃N₇ 195.23 Increased lipophilicity; possible CNS penetration .
3-(4-Benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine Benzyl C₁₃H₁₇N₇ 271.33 Bulky substituent may improve receptor selectivity (e.g., σ receptors) .

Structural Insights :

  • Methyl group simplifies synthesis but reduces steric bulk, possibly lowering target specificity .
  • Benzyl group increases hydrophobicity, favoring blood-brain barrier penetration .

Triazole-Modified Analogs

Compound Name Triazole Substituent Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
PC945 (Antifungal agent) Difluorophenyl-oxolane system C₃₃H₃₁F₃N₆O₃ 640.63 Optimized for inhaled delivery; potent antifungal activity .
3-Azido-N-nitro-1H-1,2,4-triazol-5-amine salts Azido-nitro groups Varies 1.57–1.79 g/cm³ High-energy materials; detonation performance .
5-(Thiophen-2-yl)-4H-1,2,4-triazol-3-amine Thiophen-2-yl C₆H₆N₄S 166.20 Pharmaceutical intermediate; sulfur enhances electronic properties .

Functional Group Impact :

  • Fluorinated aromatics (e.g., PC945) improve metabolic stability and target affinity .
  • Azido/nitro groups drastically alter applications, shifting focus from bioactive to energetic materials .

Anticancer and Antimicrobial Derivatives

Compound Name Core Structure Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
3-(9H-Fluoren-1-yl)-1-phenyl-1H-1,2,4-triazol-5-amine Fluorenyl-phenyl C₂₁H₁₆N₄ 324.38 Anticandidate; planar structure for DNA intercalation .
4-Amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one Hydroxyphenyl C₈H₇N₅O₂ 205.17 Metal chelation; potential antitumor agent .

Biological Activity

3-[4-(4-fluorophenyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various studies and research findings.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its role in various pharmacological activities. The presence of the piperazine moiety enhances its interaction with biological targets, making it a candidate for further investigation in drug development.

Synthesis Methods

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various methodologies have been explored to optimize yield and purity:

  • Conventional Methods : Traditional synthetic routes often involve multi-step reactions that can be time-consuming.
  • Green Chemistry Approaches : Recent studies emphasize environmentally friendly methods that reduce waste and improve efficiency.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound. The compound has shown promising results against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Enterococcus faecalis64 µg/mL

These findings suggest that the compound possesses moderate to strong antibacterial activity, making it a potential candidate for further development as an antimicrobial agent .

Anticancer Properties

Research has also highlighted the anticancer potential of this compound. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)10.5
HCT-116 (Colon Cancer)12.3

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analysis . Furthermore, molecular docking studies suggest strong interactions with target proteins involved in cancer progression .

Study on Antimicrobial Efficacy

In a recent study published in MDPI, researchers synthesized various derivatives of triazole compounds, including this compound. The derivatives were tested against common pathogens. The results indicated that modifications to the piperazine ring significantly influenced antimicrobial activity .

Evaluation of Anticancer Activity

Another study focused on evaluating the anticancer effects of this compound against MCF-7 cells. The results showed that treatment with the compound led to increased levels of p53 protein and activated caspase pathways, indicating its role in promoting apoptosis .

Q & A

Q. What are the established synthetic routes for 3-[4-(4-fluorophenyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine, and what key intermediates are involved?

The synthesis typically involves multi-step reactions starting with the preparation of the triazole core. Key steps include:

  • Cyclocondensation : Formation of the 1,2,4-triazole ring using precursors like thiosemicarbazides or amidrazones under acidic conditions.
  • Piperazine functionalization : Introducing the 4-(4-fluorophenyl)piperazine moiety via nucleophilic substitution or coupling reactions.
  • Purification : Chromatography or recrystallization to isolate the final product. Intermediate characterization often relies on NMR and LC-MS to confirm structural integrity .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and piperazine-triazole connectivity.
  • X-ray Crystallography : For resolving crystal packing and stereochemistry (e.g., using SHELXL for refinement) .
  • Elemental Analysis : Validates empirical formula accuracy.
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and isotopic patterns .

Q. What preliminary biological activities have been reported for this compound?

While direct data on this compound is limited, structural analogs (e.g., triazole-piperazine hybrids) exhibit:

  • Antimicrobial activity : Inhibition of bacterial/fungal enzymes (e.g., cytochrome P450) via triazole-metal coordination .
  • Receptor modulation : Potential interaction with serotonin or dopamine receptors due to the fluorophenyl-piperazine moiety . Standard in vitro assays (MIC tests, receptor-binding studies) are recommended for validation .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing side reactions?

  • Reaction Solvent : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity in substitution steps.
  • Catalysts : Employ Pd-based catalysts for efficient cross-coupling of piperazine and triazole units.
  • Temperature Control : Gradual heating (60–80°C) reduces decomposition of thermally sensitive intermediates.
  • Byproduct Analysis : TLC or HPLC monitoring to identify and suppress side products .

Q. How can contradictory data in biological activity studies be resolved?

  • Assay Standardization : Validate cell lines/pathogen strains and control for pH/temperature variations.
  • Structural Analog Comparison : Test derivatives (e.g., replacing fluorine with chlorine) to isolate electronic vs. steric effects.
  • Computational Docking : Use AutoDock or Schrödinger to predict binding affinities to target proteins .

Q. What computational methods are suitable for modeling this compound’s interactions with biological targets?

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.
  • Molecular Dynamics (MD) : Simulates binding stability in receptor pockets (e.g., fungal CYP51).
  • QSAR Models : Correlate substituent modifications (e.g., piperazine alkylation) with activity trends .

Q. What challenges arise in resolving its crystal structure, and how can they be addressed?

  • Disorder in Piperazine Rings : Mitigate with low-temperature (100 K) crystallography.
  • Twinning : Use TWINLAW in SHELXL for refinement.
  • Weak Diffraction : Optimize crystal growth via vapor diffusion with DMSO/water mixtures .

Q. How can isotope labeling (e.g., ¹⁵N) enhance metabolic pathway studies?

  • Synthesis : Incorporate ¹⁵N-labeled ammonia in triazole ring formation.
  • Tracing : Use LC-MS/MS to monitor labeled metabolites in hepatic microsomal assays.
  • Mechanistic Insights : Identify rate-limiting steps in degradation pathways .

Q. What structure-activity relationship (SAR) strategies improve target selectivity?

  • Piperazine Modifications : Introduce bulky groups (e.g., tert-butyl) to enhance receptor specificity.
  • Fluorophenyl Positioning : Para-substitution vs. ortho/meta alters lipophilicity and membrane penetration.
  • Triazole Substitution : Replace the 5-amine with nitro or azido groups to tune redox activity .

Q. How does the compound’s thermal stability impact formulation for in vivo studies?

  • DSC Analysis : Decomposition temperatures >250°C (common for triazoles) suggest compatibility with lyophilization.
  • Excipient Screening : Use cyclodextrins or PEG to enhance aqueous solubility without destabilization.
  • Accelerated Stability Testing : Monitor degradation under high humidity/UV exposure .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(4-fluorophenyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-[4-(4-fluorophenyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine

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